(2,4,6-Trimethylanilino)azanium;chloride
Description
Properties
IUPAC Name |
(2,4,6-trimethylanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPCULNJGZRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N[NH3+])C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Toxicology Studies
Research has shown that 2,4,6-trimethylaniline can induce methaemoglobinaemia in animal models, indicating its potential toxicological effects. In a study involving rats and mice, significant incidences of liver neoplasms were observed when administered high doses over extended periods . These findings underscore the importance of understanding the compound's carcinogenic potential in risk assessments for chemical exposure.
Dye Production
As a precursor in dye synthesis, (2,4,6-trimethylanilino)azanium;chloride plays a crucial role in producing various colorants used in textiles and other industries. Its ability to undergo condensation reactions with other compounds makes it valuable in creating complex dye structures .
Coordination Chemistry
The compound is utilized in coordination chemistry to synthesize bulky ligands such as 1,2-diimine complexes. These ligands are essential for catalysis and materials science applications . The unique steric and electronic properties of trimethylaniline derivatives allow for the development of novel catalysts that improve reaction efficiencies.
Case Studies
Agricultural Chemicals
(2,4,6-Trimethylanilino)azanium;chloride is also explored as an additive in agricultural products due to its properties that enhance nutrient uptake and growth rates in livestock . Its role as a feed additive has been linked to improved growth performance and metabolic health in animals.
Laboratory Reagents
In laboratory settings, this compound serves as a reagent for various chemical reactions and analyses. It is commonly used in pH regulation and as a stabilizing agent in chemical formulations .
Comparison with Similar Compounds
Key Observations:
Structural Complexity and Hydrophobicity: The trimethylanilino group in the target compound introduces greater hydrophobicity compared to choline chloride but less than benzethonium or benzoxonium chloride, which have long alkyl chains. This affects micelle formation and antimicrobial efficacy .
Biological Activity: Quaternary ammonium salts like benzethonium and benzoxonium chloride are potent antimicrobials due to their membrane-disrupting cationic charges. The trimethylanilino group in the target compound may enhance lipid bilayer interaction but could reduce solubility, limiting bioavailability . In contrast, anilazine’s trichlorotriazine structure enables electrophilic reactivity, targeting enzymes in fungi .
Solubility and Stability: Choline chloride’s small size and hydroxyethyl group confer high water solubility, making it ideal for industrial and biological uses. The bulkier trimethylanilino group in the target compound likely reduces solubility but improves thermal stability .
Research Findings and Functional Insights
Toxicity and Irritancy Profiles
- A structurally related compound, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonic acid sodium salt, was classified as an irritant in experimental models . This suggests that trimethylanilino-substituted compounds may exhibit similar irritancy, though the azanium group’s charge could mitigate this effect.
Preparation Methods
Nitration of Mesitylene
Mesitylene undergoes nitration with a mixed acid system (H₂SO₄:HNO₃ = 75–80:20–25 wt%) at 20–25°C to yield 2,4,6-trimethylnitrobenzene. This exothermic reaction requires precise temperature control to prevent polynitration. The crude product is neutralized with aqueous sodium hydroxide, followed by phase separation to isolate the nitro compound.
Catalytic Hydrogenation
The nitro intermediate is reduced to 2,4,6-trimethylaniline via hydrogenation under 1–3 MPa H₂ pressure at 90–170°C, employing a nickel catalyst. This step achieves >95% yield and ≥99% purity, with the catalyst recovered for reuse. The hydrogenation mechanism proceeds through adsorption of H₂ on the nickel surface, followed by sequential electron transfer to the nitro group.
Quaternary Ammonium Salt Formation
Quaternization of 2,4,6-trimethylaniline introduces three methyl groups to the nitrogen atom, forming the target compound. While direct methods are sparingly documented in public literature, analogous protocols from arylammonium syntheses provide a framework.
Alkylation with Methyl Halides
Reaction of 2,4,6-trimethylaniline with methyl chloride (CH₃Cl) under pressurized conditions (1–5 MPa, 80–120°C) in a polar aprotic solvent (e.g., DMF) facilitates successive N-methylation. The stoichiometric excess of CH₃Cl (3–5 equivalents) ensures complete quaternization, though competing C-methylation on the aromatic ring necessitates careful monitoring.
Reaction Scheme:
Eschweiler-Clarke Modification
A modified Eschweiler-Clarke reaction employing formaldehyde and formic acid introduces methyl groups via reductive amination. However, this method typically yields tertiary amines, requiring subsequent quaternization with CH₃I or (CH₃O)₂SO₂ for full methylation.
Industrial-Scale Optimization
Catalytic System Design
The CN1800143A patent highlights the superiority of nickel catalysts over traditional iron powder in hydrogenation, reducing raw material costs by 43% (from ¥47,500 to ¥27,000 per ton). Similar principles apply to quaternization, where homogeneous catalysts like AlCl₃ enhance reaction rates by polarizing the C–Cl bond in CH₃Cl.
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 2.25 (s, 9H, Ar–CH₃), 3.12 (s, 9H, N–CH₃), 6.95 (s, 2H, Ar–H).
-
FT-IR : 1490 cm⁻¹ (C–N⁺ stretch), 2900–3000 cm⁻¹ (C–H in CH₃).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2,4,6-Trimethylanilino)azanium;chloride under solvent-free conditions?
- Methodological Answer :
- Utilize ammonium chloride as a catalyst in a multicomponent reaction under solvent-free conditions, similar to the Biginelli reaction for dihydrotetrazolo[1,5-a]pyrimidine carboxylates .
- Monitor reaction progress via TLC and optimize temperature (e.g., 80–100°C) to reduce side products.
- Characterize intermediates and final product using / NMR and HPLC, referencing spectral data from structurally related anthraquinone derivatives (e.g., Solvent Blue 104, which employs 2,4,6-trimethylaniline groups) .
Q. What purification strategies are recommended for isolating (2,4,6-Trimethylanilino)azanium;chloride?
- Methodological Answer :
- Perform recrystallization using ethanol/water mixtures (3:1 v/v) to exploit solubility differences, as demonstrated for aniline hydrochloride derivatives .
- Validate purity via melting point analysis (target range: 93–95°C, based on analogous trichloroaniline standards) and HPLC (≥98% purity threshold) .
Q. Which analytical techniques are critical for characterizing (2,4,6-Trimethylanilino)azanium;chloride?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm proton environments and aromatic substitution patterns. Compare with anthraquinone derivatives (e.g., Solvent Blue 104) for resonance assignments .
- Chromatography : Employ reverse-phase HPLC with UV detection (λmax ~235–288 nm) for quantitative analysis .
- Elemental Analysis : Verify stoichiometry via combustion analysis (C, H, N, Cl) .
Advanced Research Questions
Q. How can researchers resolve crystal structure ambiguities in (2,4,6-Trimethylanilino)azanium;chloride?
- Methodological Answer :
- Data Collection : Acquire high-resolution single-crystal X-ray diffraction data (e.g., using a Bruker D8 Venture diffractometer).
- Structure Solution : Apply direct methods in SHELXS/SHELXD for phase determination and refine with SHELXL, addressing potential twinning or disorder .
- Validation : Use Mercury for visualization and checkCIF to resolve geometric outliers (e.g., bond length/angle deviations) .
- Cross-Validation : Compare with related azanium chloride structures (e.g., monoclinic space group P21/c) .
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Scenario : Observed NMR shifts deviate from DFT-predicted values.
- Troubleshooting Steps :
Confirm sample purity via HPLC and elemental analysis to rule out impurities .
Assess tautomerism or solvent effects using variable-temperature NMR.
Validate computational models (e.g., B3LYP/6-311+G(d,p)) with crystallographic data to refine dihedral angles .
- Advanced Techniques : Employ 2D NMR (COSY, NOESY) to resolve coupling patterns and - HMBC for nitrogen environment analysis .
Q. What methodologies are suitable for evaluating the stability of (2,4,6-Trimethylanilino)azanium;chloride under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Identify degradation products using LC-MS and compare with synthetic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
